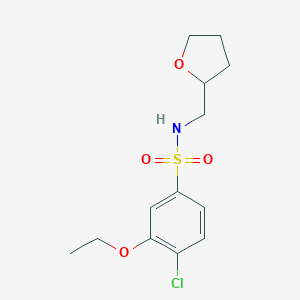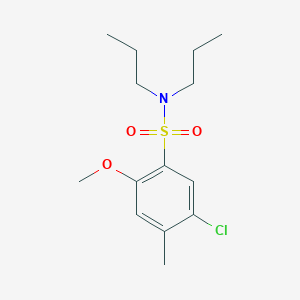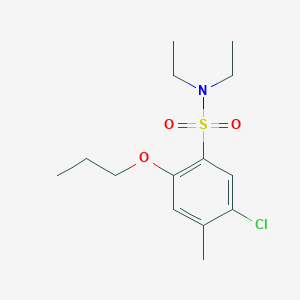
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate, also known as MFC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MFC belongs to the family of fluorene derivatives, which have shown promising results in medicinal chemistry, material science, and organic electronics.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is not fully understood, but studies have shown that this compound can inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound can induce apoptosis in cancer cells and reduce the accumulation of misfolded proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit excellent thermal stability and fluorescence properties, making it a promising candidate for the development of functional materials. This compound has also been shown to induce apoptosis in cancer cells and reduce the accumulation of misfolded proteins in neurodegenerative diseases. However, the biochemical and physiological effects of this compound are still being studied, and further research is needed to fully understand the potential applications of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is its excellent thermal stability and fluorescence properties, which make it a promising candidate for the development of functional materials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study in biological systems. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate. One potential direction is the development of this compound-based materials for use in OLEDs and organic solar cells. Another potential direction is the study of this compound as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound, as well as its potential use as an anti-cancer agent.
Synthesemethoden
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with acetyl chloride to form 3-methoxyphenylacetyl chloride. This intermediate is then reacted with 9-oxo-9H-fluorene-1-carboxylic acid in the presence of triethylamine and dichloromethane to yield this compound. The purity of the final product can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In material science, this compound has been studied for its potential use as a building block for the synthesis of functional materials. This compound has been shown to exhibit excellent thermal stability and fluorescence properties, making it a promising candidate for the development of organic light-emitting diodes (OLEDs) and organic solar cells.
In organic electronics, this compound has been studied for its potential use as a hole-transporting material in OLEDs. Studies have shown that this compound can improve the performance of OLEDs by enhancing the charge injection and transport properties of the device.
Eigenschaften
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 9-oxofluorene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-27-15-7-4-6-14(12-15)20(24)13-28-23(26)19-11-5-10-17-16-8-2-3-9-18(16)22(25)21(17)19/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQOUISUBDVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


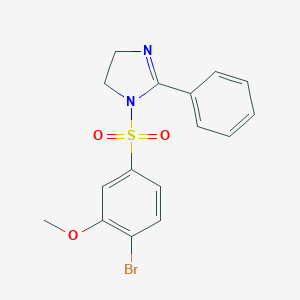

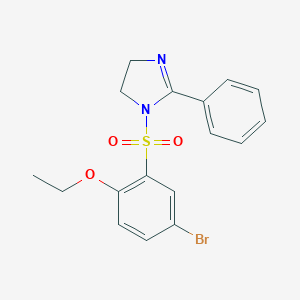
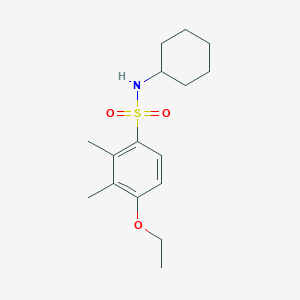
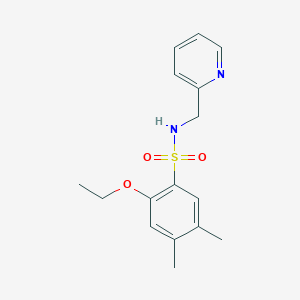
![(Oxolan-2-ylmethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B497546.png)
amine](/img/structure/B497547.png)

